Cas no 1321814-12-3 ((1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one)

(1Z,4E)-5-(5-(4-Bromophenyl)furan-2-yl)-1-(furan-2-yl)penta-1,4-dien-3-one is a synthetic organic compound featuring a conjugated dienone core flanked by furan and bromophenyl substituents. Its structure, characterized by a (1Z,4E) configuration, enhances electronic delocalization, making it valuable in materials science and synthetic chemistry applications. The presence of the bromophenyl group offers a reactive site for further functionalization via cross-coupling reactions, while the furan moieties contribute to its potential as a building block for heterocyclic frameworks. This compound exhibits notable stability under ambient conditions and demonstrates utility as an intermediate in the synthesis of complex organic molecules, particularly those requiring precise stereochemical control and π-conjugated systems.
(1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one structure
1321814-12-3 structure
Product name:(1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one
CAS No:1321814-12-3
MF:C19H13BrO3
Molecular Weight:369.208724737167
CID:6491546

(1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one 化学的及び物理的性質

名前と識別子

    • (1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one
    • 1,4-Pentadien-3-one, 1-[5-(4-bromophenyl)-2-furanyl]-5-(2-furanyl)-, (1E,4Z)-
    • インチ: 1S/C19H13BrO3/c20-15-5-3-14(4-6-15)19-12-11-18(23-19)10-8-16(21)7-9-17-2-1-13-22-17/h1-13H/b9-7-,10-8+
    • InChIKey: CVEHDJSOKNCPOW-FKJILZIQSA-N
    • SMILES: C(/C1=CC=C(C2=CC=C(Br)C=C2)O1)=C\C(=O)/C=C\C1=CC=CO1

じっけんとくせい

  • 密度みつど: 1.420±0.06 g/cm3(Predicted)
  • Boiling Point: 506.2±50.0 °C(Predicted)

(1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0344-1807-20μmol
(1Z,4E)-5-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)penta-1,4-dien-3-one
1321814-12-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0344-1807-30mg
(1Z,4E)-5-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)penta-1,4-dien-3-one
1321814-12-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0344-1807-4mg
(1Z,4E)-5-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)penta-1,4-dien-3-one
1321814-12-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0344-1807-15mg
(1Z,4E)-5-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)penta-1,4-dien-3-one
1321814-12-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0344-1807-40mg
(1Z,4E)-5-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)penta-1,4-dien-3-one
1321814-12-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0344-1807-10mg
(1Z,4E)-5-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)penta-1,4-dien-3-one
1321814-12-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0344-1807-50mg
(1Z,4E)-5-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)penta-1,4-dien-3-one
1321814-12-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0344-1807-5μmol
(1Z,4E)-5-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)penta-1,4-dien-3-one
1321814-12-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0344-1807-1mg
(1Z,4E)-5-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)penta-1,4-dien-3-one
1321814-12-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0344-1807-5mg
(1Z,4E)-5-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)penta-1,4-dien-3-one
1321814-12-3 90%+
5mg
$69.0 2023-05-17

(1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one 関連文献

(1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-oneに関する追加情報

Introduction to (1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one and Its Significance in Modern Chemical Research

The compound with the CAS number 1321814-12-3 and the product name (1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various chemical and biological fields. The presence of multiple heterocyclic rings and a brominated aromatic group makes it a versatile scaffold for further derivatization and functionalization.

In recent years, there has been a significant surge in the exploration of heterocyclic compounds for their pharmacological properties. Heterocycles are known for their diverse biological activities and are widely present in many active pharmaceutical ingredients (APIs). The compound in question, with its dual furan moieties and a conjugated pentadienone system, is particularly intriguing due to its potential to interact with biological targets in novel ways. The bromine substituent at the para position of the phenyl ring adds an additional layer of reactivity, enabling various synthetic transformations that can lead to novel derivatives with enhanced properties.

The structural motif of this compound, featuring a conjugated system of double bonds and aromatic rings, suggests that it may exhibit interesting electronic and optical properties. Such properties are highly sought after in the development of materials for organic electronics, photovoltaics, and other advanced technologies. Moreover, the compound's ability to undergo photochemical reactions makes it a promising candidate for studies in photochemistry and photopharmacology. These areas are increasingly important as they offer new avenues for drug discovery and development.

Recent advancements in computational chemistry have allowed researchers to predict the behavior of complex molecules like this one with greater accuracy. Molecular modeling studies have shown that (1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one can adopt multiple conformations depending on the environment, which could influence its interactions with biological targets. These insights are crucial for designing experiments aimed at optimizing its pharmacological properties. For instance, computational studies have suggested that certain conformations might enhance binding affinity to specific enzymes or receptors, making this compound a valuable starting point for drug design.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yields and purity. The use of advanced synthetic techniques such as cross-coupling reactions and transition metal catalysis is essential for constructing the complex framework efficiently. Researchers have been exploring novel synthetic routes to improve scalability and reduce costs, which are critical factors for industrial applications. Additionally, green chemistry principles are being incorporated into these synthetic processes to minimize environmental impact. This approach aligns with the growing global emphasis on sustainable chemical manufacturing.

Beyond its synthetic significance, this compound has potential applications in medicinal chemistry. The combination of furan rings and a pentadienone system creates a scaffold that can be modified to target various therapeutic areas. For example, derivatives of this compound have shown promise in preliminary studies as inhibitors of certain enzymes involved in inflammatory pathways. The bromine substituent also allows for further functionalization via palladium-catalyzed reactions, enabling the introduction of diverse pharmacophores. These modifications can be tailored to enhance potency, selectivity, and pharmacokinetic profiles.

The role of heterocyclic compounds in drug discovery cannot be overstated. They form the backbone of numerous drugs on the market today due to their ability to modulate biological processes effectively. The unique structural features of (1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one make it a compelling candidate for further investigation. Its potential as a lead molecule or intermediate in the synthesis of novel therapeutics is immense. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs.

In conclusion, the compound with CAS number 1321814-12-3 is a structurally complex molecule with significant potential in both chemical research and pharmaceutical development. Its unique features make it an attractive scaffold for further exploration, offering opportunities for innovation across multiple disciplines. As our understanding of molecular interactions deepens and synthetic methodologies advance, compounds like this one will continue to contribute to scientific progress and technological advancements.

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